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molecular formula C8H8N2O3 B8311837 N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine

N-[(2-methyl-6-nitrophenyl)methylidene]hydroxylamine

Cat. No. B8311837
M. Wt: 180.16 g/mol
InChI Key: VOKYRHHSURLPLE-UHFFFAOYSA-N
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Patent
US06706886B2

Procedure details

A solution of 274 g (2.6 mol) of n-butyl nitrite (97% pure) and 300 g (2.0 mol) of 3-nitro-o-xylene (97% pure) in 750 ml of dimethylformamide is cooled to from −55 to −60° C., and a solution of 522 g (4.56 mol) of potassium tert-butoxide in 750 ml of dimethylformamide is added dropwise at this temperature, over a period of 2.5 hours. The color of the solution changes from yellow to deep red, and the consistency becomes viscous. The reaction is monitored by HPLC. For work-up, initially 300 ml of water are added, and subsequently approximately 300 ml of glacial acetic acid, until the pH is 5-6. During the addition, the temperature rises to −10° C., and a yellow suspension is formed. The reaction mixture is subsequently poured into 6 kg of ice-water, and the residue that has formed is filtered off with suction, washed with 5 l of water and dried in a drying cabinet at 30° C. overnight. This gives 339 g of a light-beige crude product which is freed from impurities by suspending it in approximately 3 l of toluene at 80-90° C. for 2 hours. After cooling, the product is filtered off with suction and dried. This gives 276 g of 2-nitro-6-methylbenzaldoxime.
Quantity
274 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
522 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
6 kg
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1](OCCCC)=[O:2].[N+:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[C:12]=1[CH3:18])([O-:10])=[O:9].CC(C)([O-])C.[K+].O>CN(C)C=O.C(O)(=O)C>[CH3:17][C:13]1[CH:14]=[CH:15][CH:16]=[C:11]([N+:8]([O-:10])=[O:9])[C:12]=1[CH:18]=[N:1][OH:2] |f:2.3|

Inputs

Step One
Name
Quantity
274 g
Type
reactant
Smiles
N(=O)OCCCC
Name
Quantity
300 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
522 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Four
Name
ice water
Quantity
6 kg
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
rises to −10° C.
CUSTOM
Type
CUSTOM
Details
a yellow suspension is formed
CUSTOM
Type
CUSTOM
Details
the residue that has formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with 5 l of water
CUSTOM
Type
CUSTOM
Details
dried in a drying cabinet at 30° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at 80-90° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CC1=C(C=NO)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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